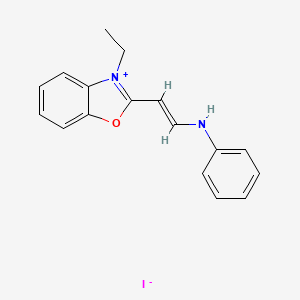

Benzoxazolium, 3-ethyl-2-(2-(phenylamino)ethenyl)-, iodide

CAS No.: 63870-30-4

Cat. No.: VC17316360

Molecular Formula: C17H17IN2O

Molecular Weight: 392.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63870-30-4 |

|---|---|

| Molecular Formula | C17H17IN2O |

| Molecular Weight | 392.23 g/mol |

| IUPAC Name | N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide |

| Standard InChI | InChI=1S/C17H16N2O.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H |

| Standard InChI Key | ZXDQLNZKCFSRSS-UHFFFAOYSA-N |

| Isomeric SMILES | CC[N+]1=C(OC2=CC=CC=C21)/C=C/NC3=CC=CC=C3.[I-] |

| Canonical SMILES | CC[N+]1=C(OC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula is C₁₇H₁₇IN₂O, with a molecular weight of 392.23 g/mol. It consists of a benzoxazolium cation paired with an iodide counterion. Key structural elements include:

-

A benzoxazolium heterocycle (fusion of benzene and oxazole rings).

-

An ethyl group at the 3-position of the benzoxazolium ring.

-

A vinyl bridge connecting the 2-position of the benzoxazolium to a phenylamino group.

The IUPAC name is N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline; iodide, reflecting its stereochemistry and substituents.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 63870-30-4 | |

| Molecular Formula | C₁₇H₁₇IN₂O | |

| Molecular Weight | 392.23 g/mol | |

| EINECS | 264-523-8 | |

| PubChem CID | 6441916 |

Synthesis and Derivative Formation

Synthetic Pathways

Benzoxazolium salts are typically synthesized through alkylation of benzoxazole derivatives. For this compound, the proposed route involves:

-

Quaternization: Reaction of 3-ethylbenzoxazole with methyl iodide or ethyl iodide to form the benzoxazolium iodide intermediate.

-

Vinylation: Introduction of the phenylamino-vinyl group via condensation reactions, such as Wittig or Heck coupling, to attach the aniline moiety.

Structural Modifications

Derivatives of this compound can be generated by:

-

Replacing the iodide counterion with other halides (e.g., bromide, chloride).

-

Modifying the ethyl group with longer alkyl chains to alter solubility and electronic properties.

-

Functionalizing the aniline ring with electron-donating or withdrawing groups to tune optical behavior .

Physicochemical Properties

Electronic and Optical Features

The conjugated system (benzoxazolium–vinyl–aniline) enables charge-transfer interactions, making the compound a candidate for:

-

Fluorescent probes: Due to potential Stokes shifts and emission in visible wavelengths.

-

Dye-sensitized solar cells (DSSCs): As a photosensitizer or hole-transport material.

Stability and Reactivity

-

Hygroscopicity: Likely due to the ionic nature of the iodide salt.

-

Thermal Stability: Benzoxazolium salts generally decompose at elevated temperatures (>200°C), though specific data for this compound are unavailable .

Applications and Research Directions

Organic Electronics

The compound’s π-conjugated system and cationic charge make it suitable for:

-

Organic light-emitting diodes (OLEDs): As an emissive layer component.

-

Electrochromic devices: For reversible color changes under voltage.

Biomedical Research

Preliminary studies suggest benzoxazolium derivatives exhibit:

-

Antimicrobial activity: Against Gram-positive bacteria and fungi.

-

Enzyme inhibition: Potential targeting of kinases or proteases in drug discovery.

| Application | Mechanism | Challenges |

|---|---|---|

| Fluorescent sensors | Solvatochromic shifts | Sensitivity to pH |

| Antimicrobial agents | Membrane disruption | Toxicity profiling |

| Charge-transfer complexes | Supramolecular assembly | Low conductivity |

Future Perspectives

Unexplored Avenues

-

Optoelectronic characterization: Systematic studies on absorption/emission spectra and charge mobility.

-

Biological screening: High-throughput assays to evaluate anticancer or antiviral potential.

-

Hybrid materials: Integration into metal-organic frameworks (MOFs) for catalytic applications .

Challenges

-

Synthetic scalability: Optimizing yields for large-scale production.

-

Stability under operational conditions: Mitigating degradation in devices exposed to light/moisture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume